molecular formula C9H6N2O5 B15053197 Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate

Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate

Cat. No.: B15053197
M. Wt: 222.15 g/mol
InChI Key: IWXRFVGPNRICLX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized isoxazole derivatives .

Scientific Research Applications

Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and carboxylate ester functionality make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

methyl 5-nitro-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5/c1-15-9(12)8-6-4-5(11(13)14)2-3-7(6)16-10-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXRFVGPNRICLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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